For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Dicoumarol-d8
This technical guide provides a comprehensive overview of the physicochemical properties of Dicoumarol-d8, a deuterated analog of the anticoagulant Dicoumarol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of its mechanism of action.
Dicoumarol-d8 is an isotope-labeled version of Dicoumarol, a naturally occurring anticoagulant that functions as a Vitamin K antagonist.[1][2] The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from its non-labeled counterpart.[3] Understanding its physicochemical properties is fundamental to its application in research and development.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of Dicoumarol-d8 and its non-deuterated form, Dicoumarol. While specific experimental data for some properties of the deuterated version are not widely published, they are expected to be very similar to those of Dicoumarol.
| Property | Dicoumarol-d8 | Dicoumarol |
| Chemical Structure | 3,3'-Methylenebis[4-hydroxy-1,2-benzopyrone]-d8 | 3,3'-Methylenebis[4-hydroxycoumarin] |
| CAS Number | 2469035-18-3[3][4] | 66-76-2[1][5][6][7][8][9][10] |
| Molecular Formula | C₁₉H₄D₈O₆[3][4] | C₁₉H₁₂O₆[5][7][9][10] |
| Molecular Weight | 344.34 g/mol [1][3][4] | 336.30 g/mol [5][8] |
| Appearance | Light Yellow Solid[1] | White to pale yellow crystalline powder[5][7][11] |
| Melting Point | Not available | 287-293 °C[7][9][11] |
| Boiling Point | Not available | ~393 °C (estimated)[12] |
| pKa (Strongest Acidic) | Not available | 4.66[13] |
| logP | Not available | 1.54 - 2.07[13] |
Solubility Profile
The solubility of Dicoumarol has been determined in a range of solvents. The solubility for Dicoumarol-d8 is expected to be comparable.
| Solvent | Solubility of Dicoumarol |
| Water | Practically insoluble (0.128 g/L)[7][13][14] |
| Aqueous Alkaline Solutions | Soluble[7][8][11] |
| Ethanol | Slightly soluble / Practically insoluble[6][7][14] |
| Ether | Practically insoluble[7][14] |
| Chloroform | Slightly soluble[7][8][14] |
| Benzene | Slightly soluble[7][8] |
| Acetone | Soluble[5] |
| Pyridine | Soluble[7][8] |
| DMSO | ~2.5 mg/mL[6] |
| Dimethylformamide (DMF) | ~1.25 mg/mL[6] |
Experimental Protocols
The determination of physicochemical properties is crucial for drug development.[15][16] Standardized experimental protocols are employed to ensure data accuracy and reproducibility.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
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Preparation : An excess amount of the compound (solute) is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial.
-
Equilibration : The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation : The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
-
Quantification : The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation : The solubility is expressed as the measured concentration (e.g., in mg/mL or mol/L).
Lipophilicity Determination (logP Shake-Flask Method)
Lipophilicity, a key determinant of a drug's pharmacokinetic profile, is commonly measured as the partition coefficient (logP) between n-octanol and water.[17]
-
System Preparation : Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a vial.
-
Compound Addition : A known, non-saturating amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Equilibration : The vial is sealed and agitated at a constant temperature until the compound has fully partitioned between the two immiscible phases and equilibrium is reached.
-
Phase Separation : The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification : The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (logP).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting a drug's behavior at different physiological pH values.
-
Sample Preparation : A precise amount of the compound is dissolved in a solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.
-
Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring : The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the compound is 50% ionized.
Mandatory Visualizations
Mechanism of Action: Anticoagulant Signaling Pathway
Dicoumarol exerts its primary anticoagulant effect by competitively inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[18][19][20] This enzyme is essential for the regeneration of reduced Vitamin K, a necessary cofactor for the enzyme γ-glutamyl carboxylase.[13] By blocking this cycle, Dicoumarol leads to the production of inactive clotting factors, thereby reducing blood coagulation.[13][20]
Caption: Dicoumarol inhibits VKORC1, disrupting the Vitamin K cycle and preventing clotting factor activation.
Experimental Workflow: Shake-Flask Solubility
The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.
Caption: A generalized workflow for the experimental determination of thermodynamic solubility.
References
- 1. Dicumarol-d8 | CymitQuimica [cymitquimica.com]
- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Dicoumarol-d8 (Dicumarol-d8) | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 5. CAS 66-76-2: Dicoumarol | CymitQuimica [cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dicoumarol | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dicoumarol | CAS: 66-76-2 | ChemNorm [chemnorm.com]
- 9. Dicumarol 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Dicumarol [webbook.nist.gov]
- 11. DICUMAROL | 66-76-2 [chemicalbook.com]
- 12. 66-76-2 CAS MSDS (DICUMAROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 15. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dicoumarol - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Dicumarol? [synapse.patsnap.com]
